2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, and studying how the compound behaves under various conditions .Scientific Research Applications
Antimicrobial Applications
Compounds structurally related to the one have been explored for their potential antimicrobial properties. For example, the design and synthesis of new heterocyclic compounds incorporating antipyrine moiety have shown promising biological activity against various microorganisms, indicating the potential of such compounds in developing new antimicrobial agents (Aly, Saleh, & Elhady, 2011).
Coordination Chemistry and Antioxidant Activity
Pyrazole-acetamide derivatives have been utilized to construct novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, highlighting their potential in oxidative stress-related therapeutic applications and material science (Chkirate et al., 2019).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of crystalline acetamide structures, including those related to the compound , have been conducted. Such studies aim to understand their potential in photonic devices, indicating applications in optical switches, modulators, and energy applications (Castro et al., 2017).
Inhibition of Fatty Acid Synthesis
Research has explored the inhibitory effects of chloroacetamide derivatives on fatty acid synthesis in algae. This property could be leveraged in developing herbicides or understanding metabolic pathways in plants and microorganisms (Weisshaar & Böger, 1989).
Crystal Structure Analysis
Studies have detailed the crystal structures of various substituted acetamides, providing insights into their molecular conformations and hydrogen-bonding patterns. Such information is crucial for drug design and the development of materials with specific molecular interactions (Narayana et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine, which is then coupled with N-(4-chlorobenzyl)acetamide to form the final product.", "Starting Materials": [ "4-butoxyaniline", "ethyl acetoacetate", "4-chlorobenzyl chloride", "sodium hydride", "acetic anhydride", "sodium acetate", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "sodium carbonate", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine", "a. Dissolve 4-butoxyaniline (1.0 g, 6.4 mmol) in ethanol (10 mL) and add sodium hydride (0.26 g, 6.4 mmol) slowly with stirring.", "b. Add ethyl acetoacetate (1.2 g, 8.0 mmol) dropwise and reflux the mixture for 4 hours.", "c. Cool the reaction mixture and add water (10 mL). Extract the product with ethyl acetate (3 x 10 mL).", "d. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the intermediate as a yellow solid (1.2 g, 85%).", "Step 2: Synthesis of N-(4-chlorobenzyl)acetamide", "a. Dissolve 4-chlorobenzyl chloride (1.0 g, 6.4 mmol) in acetic acid (10 mL) and add sodium acetate (1.2 g, 14.4 mmol) slowly with stirring.", "b. Reflux the mixture for 4 hours and cool to room temperature.", "c. Add water (20 mL) and extract the product with ethyl acetate (3 x 10 mL).", "d. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the intermediate as a white solid (1.2 g, 85%).", "Step 3: Coupling of intermediates to form the final product", "a. Dissolve 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine (0.5 g, 2.0 mmol) and N-(4-chlorobenzyl)acetamide (0.6 g, 2.4 mmol) in ethanol (10 mL).", "b. Add sodium carbonate (0.6 g, 5.6 mmol) and reflux the mixture for 4 hours.", "c. Cool the reaction mixture and extract the product with ethyl acetate (3 x 10 mL).", "d. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the final product as a yellow solid (0.8 g, 75%)." ] } | |
CAS RN |
941977-52-2 |
Product Name |
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide |
Molecular Formula |
C25H25ClN4O3 |
Molecular Weight |
464.95 |
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C25H25ClN4O3/c1-2-3-14-33-21-10-6-19(7-11-21)22-15-23-25(32)29(12-13-30(23)28-22)17-24(31)27-16-18-4-8-20(26)9-5-18/h4-13,15H,2-3,14,16-17H2,1H3,(H,27,31) |
InChI Key |
FWRQYDJSVAUHRF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
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